METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
Overview
Description
Methyl 3-({[2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a quinoline ring, and a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxylic acid: This intermediate can be synthesized through a Friedländer reaction, where 1,3-benzodioxole and 2-aminoacetophenone are reacted in the presence of a suitable catalyst.
Formation of the amide bond: The carboxylic acid intermediate is then reacted with 3-amino-2-thiophenecarboxylate under coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylate group using methanol and an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Scientific Research Applications
Methyl 3-({[2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-({[2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate is unique due to its combination of a benzodioxole moiety, a quinoline ring, and a thiophene carboxylate ester. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-[[2-(1,3-benzodioxol-5-yl)-6-methylquinoline-4-carbonyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5S/c1-13-3-5-17-15(9-13)16(23(27)26-18-7-8-32-22(18)24(28)29-2)11-19(25-17)14-4-6-20-21(10-14)31-12-30-20/h3-11H,12H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHMJYAEMVFJON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(SC=C3)C(=O)OC)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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